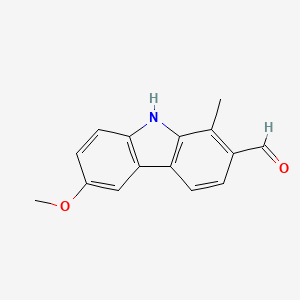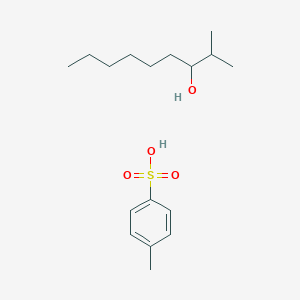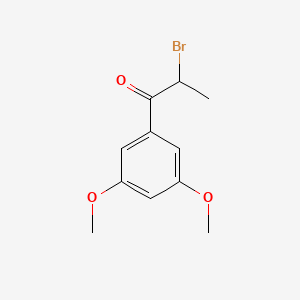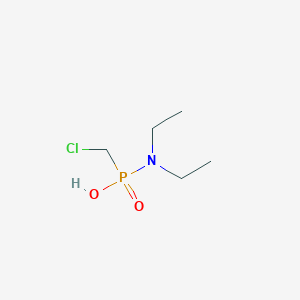
P-(Chloromethyl)-N,N-diethylphosphonamidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-(Chloromethyl)-N,N-diethylphosphonamidic acid is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloromethyl group attached to a phosphonamidic acid moiety, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-(Chloromethyl)-N,N-diethylphosphonamidic acid typically involves the chloromethylation of a suitable precursor. One common method is the reaction of diethylphosphonamidic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of environmentally friendly chloromethylating agents and catalysts is a focus to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
P-(Chloromethyl)-N,N-diethylphosphonamidic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.
Hydrolysis: In the presence of water or aqueous base, the chloromethyl group can hydrolyze to form hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Aplicaciones Científicas De Investigación
P-(Chloromethyl)-N,N-diethylphosphonamidic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and polymers with unique properties
Mecanismo De Acción
The mechanism of action of P-(Chloromethyl)-N,N-diethylphosphonamidic acid involves the reactivity of the chloromethyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
Similar Compounds
- P-(Chloromethyl)phosphonic acid
- N,N-Diethylphosphonamidic acid
- Chloromethylphosphonic dichloride
Uniqueness
P-(Chloromethyl)-N,N-diethylphosphonamidic acid is unique due to the combination of the chloromethyl group and the diethylphosphonamidic acid moiety. This combination imparts distinct reactivity and functionality, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial settings .
Propiedades
Número CAS |
66802-54-8 |
|---|---|
Fórmula molecular |
C5H13ClNO2P |
Peso molecular |
185.59 g/mol |
Nombre IUPAC |
chloromethyl-N,N-diethylphosphonamidic acid |
InChI |
InChI=1S/C5H13ClNO2P/c1-3-7(4-2)10(8,9)5-6/h3-5H2,1-2H3,(H,8,9) |
Clave InChI |
HZYDKMQHVNSADT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


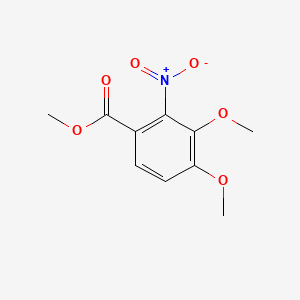
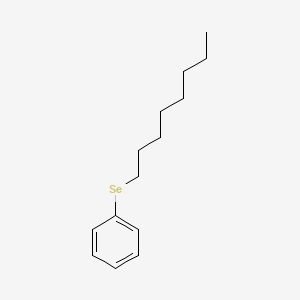

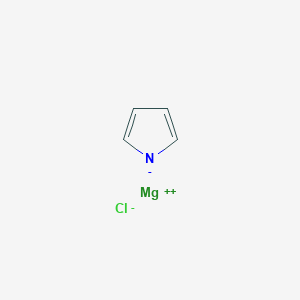

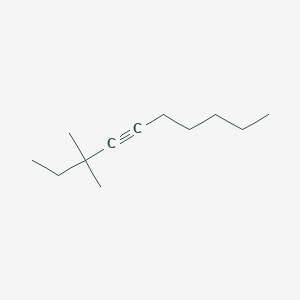

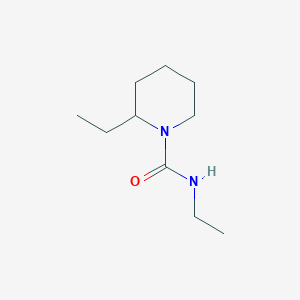
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
